molecular formula C19H14N4O B2587567 1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1207016-62-3

1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2587567
CAS No.: 1207016-62-3
M. Wt: 314.348
InChI Key: CFKYEYUTKSAZGD-UHFFFAOYSA-N
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Description

1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, designed around a privileged pharmacophore framework. Its structure incorporates a benzimidazole core linked to a pyridine ring via a carboxamide bridge, a configuration known to confer diverse biological activities. The benzimidazole scaffold is a well-established bioisostere of naturally occurring purine nucleotides, which facilitates its interaction with a variety of enzymatic targets and biopolymers . This moiety is extensively documented in scientific literature for its broad spectrum of pharmacological properties, including notable antiviral and anticancer activities . In antiviral research, heterocyclic compounds containing benzimidazole and pyridine substructures have demonstrated promising activity against a range of viruses, positioning this compound as a valuable candidate for investigating new therapeutic agents against emerging viral threats . In oncology research, the benzimidazole core is recognized as a key structural motif in the development of targeted cancer therapeutics. Its ability to function as a synthon for precision medicine makes it a critical tool for probing novel mechanisms of action in anticancer drug development . Furthermore, the inclusion of the pyridine-3-carboxamide group is a feature present in compounds investigated for immunomodulatory applications, suggesting potential utility in immuno-oncology research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-phenyl-N-pyridin-3-ylbenzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c24-19(22-15-5-4-10-20-12-15)14-8-9-18-17(11-14)21-13-23(18)16-6-2-1-3-7-16/h1-13H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKYEYUTKSAZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using pyridine derivatives in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Anticancer Activity

The benzimidazole core structure is well-known for its anticancer properties. Research has shown that derivatives of benzimidazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, such as disrupting DNA synthesis and inhibiting key enzymes involved in cell cycle regulation .

Case Study: Anticancer Evaluation

A study investigating the anticancer potential of benzimidazole derivatives reported that certain compounds showed IC50 values significantly lower than standard chemotherapy agents, indicating a strong potential for development as anticancer therapeutics. Specifically, compounds with pyridine substitutions demonstrated enhanced activity against colorectal carcinoma cell lines .

Antimicrobial Properties

Benzimidazole derivatives have also been evaluated for their antimicrobial properties. The ability of these compounds to inhibit bacterial growth makes them candidates for treating infections caused by resistant strains.

Case Study: Antimicrobial Screening

In a study focused on the synthesis and evaluation of new benzimidazole derivatives, several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, showcasing the effectiveness of these compounds in combating bacterial infections .

Mechanistic Studies

Research into the mechanisms of action of benzimidazole derivatives has revealed their ability to interact with specific biological targets. For example, some studies suggest that these compounds may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both cancer cells and bacteria . This inhibition can lead to reduced cell proliferation and enhanced susceptibility to existing antibiotics.

Synthesis and Structural Modifications

The synthesis of 1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide involves various synthetic pathways that allow for structural modifications to enhance biological activity. Researchers are focusing on optimizing these pathways to create more potent derivatives with improved selectivity and reduced toxicity.

Synthesis Overview

The synthetic routes typically involve:

  • Formation of the benzimidazole core: Utilizing condensation reactions between o-phenylenediamines and carboxylic acids.
  • Pyridine substitution: Introducing pyridine rings through nucleophilic substitution or coupling reactions.
  • Final modifications: Employing acylation or alkylation to yield the final product .

Future Directions in Research

Ongoing research is aimed at exploring the full therapeutic potential of this compound. Future studies may focus on:

  • In vivo efficacy testing: Evaluating the pharmacokinetics and pharmacodynamics in animal models.
  • Combination therapies: Investigating synergistic effects when used alongside existing antimicrobial or anticancer agents.
  • Mechanistic elucidation: Further understanding how these compounds interact at the molecular level with their biological targets.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous derivatives, focusing on structural variations , synthetic methods , physicochemical properties , and biological relevance .

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2, R3) Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data (NMR/MS)
1-Phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide (71) R1 = Phenyl, R2 = Pyridin-3-yl C₁₈H₁₄N₄O N/A (clear oil) 23 LRMS (ESI): m/z 287.47 (M+1)+
1-Phenyl-N-(pyrazin-2-yl)-1H-benzo[d]imidazole-5-amine (70) R1 = Phenyl, R2 = Pyrazin-2-yl C₁₇H₁₂N₆ N/A 59 LRMS (ESI): m/z 288.53 (M+1)+
1-Cyclohexyl-N-(2-methyl-4-nitrophenyl)-2-phenyl-1H-benzo[d]imidazole-5-carboxamide (VIId) R1 = Cyclohexyl, R2 = 2-Methyl-4-nitrophenyl C₂₇H₂₆N₄O₃ 124–126 N/A ¹H NMR: δ 8.35 (s, 1H, NH), 7.85–7.20 (m, aromatic)
N,1-Dicyclohexyl-2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxamide (VIIIe) R1 = Cyclohexyl, R2 = 4-Hydroxyphenyl C₂₇H₃₂N₃O₂ 240–242 N/A MS: m/z 417.54 (M+), 418.54 (M+1)+
1-(2-Methoxyphenyl)-N-(pyrimidin-2-yl)-1H-benzo[d]imidazol-5-amine (69) R1 = 2-Methoxyphenyl, R2 = Pyrimidin-2-yl C₁₈H₁₅N₅O N/A 47 LRMS (ESI): m/z 347.45 (M+1)+

Key Observations

Substituent Effects on Physicochemical Properties :

  • The cyclohexyl group (e.g., VIId, VIIIe) increases molecular weight and hydrophobicity compared to phenyl-substituted derivatives, as evidenced by higher melting points (124–242°C vs. oil for compound 71) .
  • Electron-withdrawing groups (e.g., nitro in VIId) enhance thermal stability, while hydroxyl or methoxy groups (e.g., VIIIe, 69) improve solubility through hydrogen bonding .

Synthetic Yields: The target compound (71) has a low yield (23%) due to steric hindrance during coupling of 3-aminopyridine with the benzimidazole core . In contrast, pyrazine-substituted analogs (e.g., 70) achieve higher yields (59%) owing to better reactivity of 2-aminopyrazine .

Hydroxyphenyl-substituted derivatives (e.g., VIIIe) may target lipid metabolism pathways, similar to FASN inhibitors described in .

Biological Activity

1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide is a benzimidazole derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The compound can be synthesized through a multi-step process involving the formation of the benzimidazole core, introduction of functional groups, and final modifications to achieve the desired carboxamide structure. The synthesis typically involves:

  • Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with a carboxylic acid under acidic conditions.
  • Introduction of the Phenyl Group : Friedel-Crafts acylation using benzoyl chloride.
  • Attachment of the Pyridinyl Group : Nucleophilic substitution with a suitable pyridine derivative.
  • Formation of the Carboxamide Group : Reaction with an appropriate amine under dehydrating conditions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : The compound has been shown to inhibit specific cancer cell lines by interfering with cellular signaling pathways.
  • Antimicrobial Properties : It demonstrates activity against various bacterial strains, suggesting potential as an antibiotic.
  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, such as α-glucosidase, which is relevant for diabetes management.

Anticancer Activity

A study evaluated the compound's effects on cancer cell lines, revealing IC50 values in the micromolar range, indicating significant inhibitory effects on cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition of bacterial growth. For example:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Bacillus subtilis20

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Enzyme Inhibition Studies

In vitro studies demonstrated that this compound acts as a non-competitive inhibitor of α-glucosidase. Kinetic analysis indicated that it binds to an allosteric site on the enzyme, leading to reduced glucose absorption in vivo, which is beneficial for managing diabetes .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Diabetes Management : In an animal model, administration of the compound resulted in significant reductions in blood glucose levels compared to controls, demonstrating its potential as an anti-diabetic agent .
  • Cancer Treatment : Clinical trials are ongoing to assess its efficacy in combination therapies for various cancers, focusing on its ability to enhance the effects of existing chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of benzoimidazole precursors with pyridinyl amines. For example, similar compounds are synthesized via aza-Michael addition or coupling reactions under reflux conditions using DMF or DCM as solvents (see ). Key intermediates are characterized using:

  • FT-IR for functional group validation (e.g., C=O stretching at ~1650 cm⁻¹).
  • NMR (¹H and ¹³C) to confirm regioselectivity and substitution patterns.
  • Elemental analysis to verify purity (>95% by HPLC) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons in the benzoimidazole and pyridine rings appear as multiplet signals between δ 7.0–9.0 ppm.
  • ¹³C NMR : Carbonyl groups (e.g., carboxamide) resonate at ~165–170 ppm.
  • Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight.
  • X-ray crystallography (if crystals are obtained) provides unambiguous structural confirmation, as seen in related benzimidazole derivatives ( ).

Q. What biological targets or receptors are associated with this compound?

  • Methodological Answer : Benzimidazole derivatives often target enzymes or receptors such as urokinase-type plasminogen activator receptor (uPAR) or kinases. Virtual screening and molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities. For example, analogs with pyridinyl groups show enhanced interactions with uPAR’s S1 pocket ( ).

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Methodological Answer :

  • Catalyst screening : Use Pd(OAc)₂ or CuI for coupling reactions to reduce side products.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Reactions at 80–100°C minimize decomposition ( ).
    • Data Contradiction : Lower yields (<50%) may occur due to steric hindrance from the phenyl group. Mitigate by introducing electron-withdrawing substituents (e.g., -NO₂) to activate the benzoimidazole core .

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

  • Methodological Answer :

  • SAR Studies : Replace the pyridin-3-yl group with fluorophenyl or methylthiazole groups (as in ).
  • In vitro assays : Test analogs against cancer cell lines (e.g., MCF-7) to compare IC₅₀ values.
  • Docking analysis : Substituents at the 1-phenyl position enhance hydrophobic interactions, while pyridinyl groups improve hydrogen bonding ( ).

Q. How can computational methods resolve discrepancies in experimental binding data?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess binding stability. For example, conflicting IC₅₀ values may arise from flexible binding pockets; MD can identify key residues (e.g., Lys98 in uPAR) critical for affinity .
  • Free Energy Perturbation (FEP) : Quantify energy contributions of specific substituents to rationalize activity differences ( ).

Q. What strategies validate the compound’s selectivity for a target receptor?

  • Methodological Answer :

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled inhibitors) to measure displacement.
  • Off-target screening : Test against related receptors (e.g., GPCRs or kinases) via high-throughput panels.
  • Cryo-EM : Resolve co-crystal structures to confirm binding poses, as demonstrated for benzimidazole-based kinase inhibitors ( ).

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